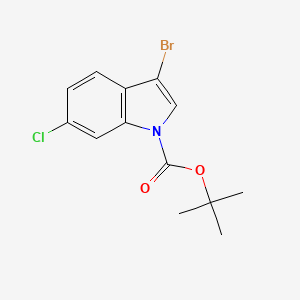

N-Boc-3-bromo-6-chloroindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-6-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZPVBVOSNRGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191235 | |

| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-36-2 | |

| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of N-Boc-3-bromo-6-chloroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of N-Boc-3-bromo-6-chloroindole, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The strategic placement of bromo and chloro substituents on the indole core, coupled with the N-Boc protecting group, makes this compound a versatile intermediate for the development of novel therapeutics, particularly in the realm of protein degradation and kinase inhibition.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate |

| CAS Number | 1246471-36-2 |

| Molecular Formula | C₁₃H₁₃BrClNO₂ |

| Molecular Weight | 330.60 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Purity | Commercially available with ≥97% purity[1] |

Synthesis Workflow

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective bromination of 6-chloroindole at the C-3 position. The resulting 3-bromo-6-chloroindole is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-6-chloroindole

This protocol is adapted from established methods for the 3-bromination of indoles.

Materials and Reagents:

-

6-Chloroindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 6-chloroindole (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, add N-bromosuccinimide (1.05 eq) portion-wise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-6-chloroindole.

Step 2: Synthesis of this compound

This protocol follows a standard procedure for the N-Boc protection of indoles.[2]

Materials and Reagents:

-

3-Bromo-6-chloroindole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-bromo-6-chloroindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | H-7 |

| ~ 7.65 | s | 1H | H-2 |

| ~ 7.50 | d | 1H | H-4 |

| ~ 7.25 | dd | 1H | H-5 |

| ~ 1.65 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.5 | C=O (Boc) |

| ~ 135.0 | C-7a |

| ~ 129.0 | C-6 |

| ~ 125.0 | C-2 |

| ~ 124.0 | C-5 |

| ~ 122.0 | C-3a |

| ~ 116.0 | C-4 |

| ~ 115.0 | C-7 |

| ~ 100.0 | C-3 |

| ~ 84.0 | -C(CH₃)₃ (Boc) |

| ~ 28.0 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 2980-2930 | C-H stretch (aliphatic, Boc) |

| ~ 1735 | C=O stretch (carbamate, Boc) |

| ~ 1450, 1370 | C-H bend (Boc) |

| ~ 1250, 1150 | C-O stretch (carbamate, Boc) |

| ~ 800-600 | C-Cl and C-Br stretches |

Mass Spectrometry (Predicted)

| m/z Value | Ion Assignment |

| 331/329/333 | [M+H]⁺ (isotopic pattern for Br and Cl) |

| 275/273/277 | [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group) |

| 231/229 | [M - Boc + H]⁺ (loss of the Boc group) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

References

Technical Guide: Spectral and Synthetic Overview of N-Boc-3-bromo-6-chloroindole

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables outline the expected spectral data for N-Boc-3-bromo-6-chloroindole, providing a baseline for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.12 | d | 1H | H-7 |

| 7.65 | s | 1H | H-2 |

| 7.52 | d | 1H | H-4 |

| 7.25 | dd | 1H | H-5 |

| 1.64 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 149.7 | C=O (Boc) |

| 135.2 | C-7a |

| 130.5 | C-6 |

| 125.8 | C-3a |

| 124.3 | C-4 |

| 121.1 | C-5 |

| 116.3 | C-7 |

| 110.2 | C-2 |

| 95.5 | C-3 |

| 84.2 | -C(CH₃)₃ |

| 28.2 | -C(CH₃)₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass-to-Charge Ratios (m/z)

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 330.9891 |

| [M+Na]⁺ | 352.9710 |

Note: Predicted m/z values are based on the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2975-2930 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (carbamate) |

| ~1595, 1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1370, 1395 | Medium | C-H bend (tert-butyl) |

| ~1255 | Strong | C-N stretch |

| ~1155 | Strong | C-O stretch |

| ~820 | Strong | C-Cl stretch |

| ~680 | Medium | C-Br stretch |

Experimental Protocols

The following section details a generalized methodology for the synthesis and subsequent spectral analysis of this compound.

Synthesis of this compound

The synthesis is typically achieved through the bromination of N-Boc-6-chloroindole.

Materials:

-

N-Boc-6-chloroindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve N-Boc-6-chloroindole in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) to the solution in portions while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure compound.

Spectral Analysis Protocols

-

NMR Spectroscopy: Prepare a solution of the purified compound in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

-

Mass Spectrometry: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to obtain the mass spectrum.

-

IR Spectroscopy: Record the infrared spectrum of the compound as a thin film on a potassium bromide (KBr) plate.

Synthesis and Characterization Workflow

The logical flow of the synthesis and characterization process is illustrated in the diagram below.

Caption: A logical workflow for the synthesis and analysis of this compound.

An In-depth Technical Guide to N-Boc-3-bromo-6-chloroindole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-Boc-3-bromo-6-chloroindole, a key building block in medicinal chemistry. This document details experimental protocols for its synthesis and characterization and explores its reactivity and potential applications in drug discovery and development.

Core Physical and Chemical Properties

This compound, with the systematic name tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a halogenated and protected indole derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate for various synthetic transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃BrClNO₂ | [1] |

| Molecular Weight | 330.60 g/mol | [1] |

| CAS Number | 1246471-36-2 | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic protocols of related compounds[3][4] |

| Predicted XLogP3 | 4.6 |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for this exact compound are not widely published, the expected data can be reliably predicted based on the analysis of its structure and comparison with closely related analogs.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.0 | d | 1H | H-7 |

| ~ 7.6 | s | 1H | H-2 |

| ~ 7.4 | d | 1H | H-4 |

| ~ 7.2 | dd | 1H | H-5 |

| 1.65 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 149.5 | C=O (Boc) |

| ~ 135.0 | C-7a |

| ~ 130.0 | C-6 |

| ~ 125.0 | C-3a |

| ~ 124.0 | C-4 |

| ~ 121.0 | C-5 |

| ~ 115.0 | C-7 |

| ~ 110.0 | C-2 |

| ~ 95.0 | C-3 |

| ~ 84.0 | -C(CH₃)₃ |

| ~ 28.0 | -C(CH₃)₃ |

Mass Spectrometry:

Under mass spectrometry (MS) analysis, this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak ([M]⁺) would appear as a cluster of peaks. Common fragmentation patterns would involve the loss of the Boc group or parts of it.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z (Calculated) | Proposed Fragment |

| 329/331/333 | [M]⁺ (Molecular ion) |

| 273/275/277 | [M - C₄H₈]⁺ |

| 229/231 | [M - C₅H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound involves the initial protection of 6-chloroindole followed by regioselective bromination at the C-3 position.

Step 1: N-Boc Protection of 6-Chloroindole

Reaction:

N-Boc protection of 6-chloroindole.

Materials:

-

6-Chloroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloroindole (1.0 eq) in anhydrous DCM or THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-6-chloroindole.

Step 2: Bromination of N-Boc-6-chloroindole

Reaction:

Bromination of N-Boc-6-chloroindole.

Materials:

-

N-Boc-6-chloroindole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-6-chloroindole (1.0 eq) in anhydrous DMF or THF and cool the solution to 0 °C.

-

Add NBS (1.05 eq) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Spectroscopic Characterization Workflow

Workflow for spectroscopic characterization.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the three key functional components: the Boc-protected indole nitrogen, the bromine atom at the C-3 position, and the chloro-substituted benzene ring.

-

N-Boc Protecting Group: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free indole. This orthogonality is a cornerstone of its utility in multi-step syntheses.

-

C-3 Bromo Substituent: The bromine atom at the electron-rich C-3 position of the indole ring is susceptible to various transformations. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.

-

C-6 Chloro Substituent: The chloro group on the benzene ring is less reactive towards nucleophilic aromatic substitution compared to the bromo group at the C-3 position. However, it can also participate in cross-coupling reactions under more forcing conditions, offering a handle for further molecular diversification.

Key reaction sites of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile scaffold and building block in the synthesis of a wide range of biologically active molecules. The indole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The strategic placement of the bromo and chloro substituents provides synthetic handles for the construction of diverse compound libraries for screening against various therapeutic targets.

While direct involvement of this compound in specific, publicly disclosed signaling pathways is not documented, its derivatives are of significant interest in several therapeutic areas:

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the synthesis of substituted indoles that can be tailored to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Antiviral Agents: Certain chlorinated indole derivatives have shown promise as antiviral agents. The ability to functionalize the this compound core allows for the exploration of structure-activity relationships in the development of novel antiviral compounds.[5]

-

Anticancer Agents: The indole nucleus is present in several anticancer drugs. By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds with potential antiproliferative activity.

The logical workflow for utilizing this building block in a drug discovery program is outlined below.

Drug discovery workflow using the target molecule.

References

- 1. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-3-bromo-6-chloroindole: A Comprehensive Technical Guide for Advanced Chemical Synthesis

CAS Number: 1246471-36-2

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to N-Boc-3-bromo-6-chloroindole, a key heterocyclic building block in modern medicinal chemistry. This guide covers its chemical and physical properties, a detailed experimental protocol for its synthesis, purification methods, and its versatile applications in the development of novel therapeutics.

Core Chemical and Physical Data

This compound, with the IUPAC name tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a disubstituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group.[1][2][3] This protecting group enhances the stability and solubility of the indole ring, making it amenable to a variety of synthetic transformations.[4] The presence of two distinct halogen atoms at the 3- and 6-positions offers orthogonal handles for selective functionalization, rendering it a highly valuable intermediate in the synthesis of complex molecular architectures.[5][6]

| Property | Value | Reference(s) |

| CAS Number | 1246471-36-2 | [1][2][3][7][8][9][10][11] |

| Molecular Formula | C13H13BrClNO2 | [11][12][13] |

| Molecular Weight | 330.61 g/mol | [1][10][11] |

| IUPAC Name | tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate | [1][2][3][13] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][10][11] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | CC(C)(C)OC(=O)N1C=C(Br)C2=CC(Cl)=CC=C12 | [13] |

| InChI Key | BZZPVBVOSNRGHB-UHFFFAOYSA-N | [1][12] |

Predicted Spectroscopic Data

While a publicly available 1H NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The tert-butyl protons of the Boc group would appear as a singlet around 1.6 ppm. The aromatic protons on the indole ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns reflecting their substitution.

Experimental Protocols: Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-chloroindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by regioselective bromination at the 3-position.

Step 1: Synthesis of N-Boc-6-chloroindole

This procedure involves the protection of the nitrogen atom of 6-chloroindole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

6-chloroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask, dissolve 6-chloroindole (1.0 eq) in anhydrous DCM or THF.

-

Add DMAP (0.1 eq) to the solution.

-

Slowly add a solution of Boc₂O (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield N-Boc-6-chloroindole.

Step 2: Synthesis of this compound

This step involves the regioselective bromination of N-Boc-6-chloroindole at the 3-position using N-Bromosuccinimide (NBS).

Materials:

-

N-Boc-6-chloroindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for elution)

Procedure:

-

Dissolve N-Boc-6-chloroindole (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Add NBS (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. orgsyn.org [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 3-bromo-6-chloro-1H-indole-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, a robust two-step synthesis pathway with complete experimental protocols, and its significant potential in medicinal chemistry. Emphasis is placed on its utility as a versatile building block, enabled by the orthogonal reactivity of its halogen substituents in modern cross-coupling reactions.

Chemical Properties and Data

While specific experimental data for tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogs. The tert-butyloxycarbonyl (Boc) protecting group enhances solubility in common organic solvents and stabilizes the indole ring for subsequent functionalization.

| Property | Value / Description | Source |

| IUPAC Name | tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate | - |

| CAS Number | Not assigned | - |

| Molecular Formula | C₁₃H₁₃BrClNO₂ | Computed |

| Molecular Weight | 330.60 g/mol | Computed |

| Appearance | Expected to be an off-white to pale yellow solid | Analog-based |

| Solubility | Expected to be soluble in DCM, THF, DMF, Ethyl Acetate | Analog-based |

| Related Analog Data | ||

| tert-Butyl 3-bromo-1H-indole-1-carboxylate | CAS: 143259-56-7, MW: 296.16 g/mol | [1] |

| tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate | CAS: 1428866-18-5 | [2] |

| tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate | Commercially available intermediate | [3] |

Synthesis and Mechanism

The synthesis of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate is logically achieved via a two-step sequence starting from the commercially available 6-chloro-1H-indole. The workflow involves the protection of the indole nitrogen followed by regioselective bromination of the electron-rich pyrrole ring.

Caption: Synthetic workflow for the target compound.

Mechanism Insight:

-

N-Boc Protection: The reaction proceeds via nucleophilic attack of the indole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Triethylamine (TEA) acts as a base to deprotonate the indole N-H, increasing its nucleophilicity.

-

C-3 Bromination: The N-Boc group is an electron-withdrawing group that deactivates the indole nucleus towards electrophilic attack overall, but it sufficiently alters the electronic distribution to ensure that the C-3 position remains the most nucleophilic site. Electrophilic attack by a bromonium ion source, typically N-bromosuccinimide (NBS), occurs selectively at this position. Performing the reaction at low temperatures (-78 °C) is crucial to minimize side reactions.[4]

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of the title compound. Standard laboratory safety precautions should be observed.

Protocol 3.1: Synthesis of tert-butyl 6-chloro-1H-indole-1-carboxylate (N-Boc Protection)

-

Materials:

-

6-chloro-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 6-chloro-1H-indole (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

-

Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature. If the reaction is slow, a catalytic amount of DMAP (0.1 eq.) can be added.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 6-chloro-1H-indole-1-carboxylate as a solid.

-

Protocol 3.2: Synthesis of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate (C-3 Bromination)

-

Materials:

-

tert-butyl 6-chloro-1H-indole-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl 6-chloro-1H-indole-1-carboxylate (1.0 eq.) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of N-bromosuccinimide (1.05 eq.) in anhydrous THF dropwise to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate.

-

Reactivity and Synthetic Applications

The primary value of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate lies in its capacity for selective, sequential functionalization. The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 6-position.[5] This reactivity difference allows for the precise, stepwise introduction of different substituents, making it an ideal scaffold for building molecular complexity.

Caption: Regioselective sequential cross-coupling strategy.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling at the C-3 Position

This protocol illustrates the selective functionalization of the C-3 position.

-

Materials:

-

tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate

-

Aryl or heteroaryl boronic acid (R¹-B(OH)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene)

-

-

Procedure:

-

In a reaction vessel, combine tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).

-

Add the degassed solvent system.

-

Purge the vessel with an inert gas (argon or nitrogen) and seal it.

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via flash column chromatography to yield the C-3 functionalized indole.

-

Following this step, the less reactive C-6 chloro-substituent can be targeted for a second, distinct cross-coupling reaction, often requiring more forcing conditions or different catalyst/ligand systems. Finally, the N-Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) or other mild methods to provide the free indole, which can be used for further N-functionalization.[6][7]

Relevance in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The ability to precisely substitute the indole ring at multiple positions is critical for developing new therapeutic agents. Haloindoles, such as the title compound, are invaluable precursors for creating diverse libraries of molecules for high-throughput screening.[8][9] By leveraging sequential cross-coupling reactions, researchers can rapidly access novel chemical space around the indole core, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Conclusion

tert-Butyl 3-bromo-6-chloro-1H-indole-1-carboxylate is a strategically designed synthetic intermediate of high value to the scientific research and drug discovery community. Its logical two-step synthesis provides ready access to a scaffold featuring two orthogonally reactive halogen handles. This unique structural feature facilitates controlled, sequential functionalization through palladium-catalyzed cross-coupling reactions, offering a powerful and flexible platform for the construction of complex, multi-substituted indole derivatives for evaluation as potential therapeutic agents.

References

- 1. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate | [frontierspecialtychemicals.com]

- 3. 1820684-15-8|tert-Butyl 3-bromo-6-(chloromethyl)-1h-indole-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

N-Boc-3-bromo-6-chloroindole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for N-Boc-3-bromo-6-chloroindole, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and compound registration.

| Property | Value |

| Molecular Formula | C₁₃H₁₃BrClNO₂[1][2] |

| Molecular Weight | 330.6 g/mol [1] |

| CAS Number | 1246471-36-2[1] |

| Purity | Typically ≥97%[1] |

| Synonym | tert-butyl 3-bromo-6-chloroindole-1-carboxylate[2] |

Logical Relationship of Functional Groups

The structure of this compound is defined by the interplay of its constituent functional groups. The indole core provides the foundational scaffold, which is then strategically modified to allow for diverse chemical transformations. The Boc protecting group on the indole nitrogen enhances stability and modulates reactivity, while the bromo and chloro substituents serve as key handles for cross-coupling reactions and other synthetic elaborations.

Caption: Logical diagram of the functional groups in this compound.

References

An In-depth Technical Guide to N-Boc-3-bromo-6-chloroindole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-bromo-6-chloroindole, a halogenated indole derivative that serves as a valuable building block in medicinal chemistry. This document details its chemical properties, commercial availability, a plausible synthetic route with detailed experimental protocols, and its potential applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.

Chemical Properties and Commercial Availability

This compound, systematically named tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a white to off-white solid. Its chemical structure is characterized by a chloro-substituted indole core, brominated at the 3-position, and an N-tert-butyloxycarbonyl (Boc) protecting group. This combination of functionalities makes it a versatile intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 1246471-36-2 |

| Molecular Formula | C₁₃H₁₃BrClNO₂ |

| Molecular Weight | 330.60 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

This compound is commercially available from several chemical suppliers, including Laibo Chem and BLD Pharm, typically in quantities ranging from grams to kilograms, facilitating its use in both academic research and industrial drug development.

Synthetic Pathway and Experimental Protocols

An In-depth Technical Guide on the Stability and Storage Conditions for N-Boc-3-bromo-6-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-3-bromo-6-chloroindole. Due to the limited availability of specific stability data for this compound, this document outlines the key factors influencing its stability based on the known properties of its core chemical moieties: the N-Boc protecting group and the substituted indole ring. It further provides a general framework and experimental protocols for researchers to establish specific stability profiles.

Chemical Structure and General Properties

This compound is a substituted indole derivative with the following key structural features:

-

Indole Core: A bicyclic aromatic heterocycle that is generally stable but can be susceptible to oxidation and light-induced degradation, particularly with certain substituents.

-

Bromo and Chloro Substituents: Halogen atoms on the aromatic ring can influence the electronic properties and reactivity of the indole core.

-

N-Boc (tert-butoxycarbonyl) Protecting Group: An acid-labile protecting group for the indole nitrogen. Its stability is a primary concern under various chemical conditions.

Summary of Known Stability Data

Table 1: General Stability of the N-Boc Protecting Group

| Condition | Stability | Notes |

| Acidic | Labile | Highly susceptible to cleavage by strong acids (e.g., TFA, HCl). Slow degradation may occur even in mildly acidic conditions (e.g., 0.1% TFA in HPLC eluents) over several hours at room temperature.[1] |

| Basic | Generally Stable | The N-Boc group is resistant to hydrolysis under basic conditions.[2][3][4][5] |

| Nucleophiles | Generally Stable | Resistant to most nucleophilic attacks.[2][4][6] |

| Catalytic Hydrogenation | Stable | The N-Boc group is not cleaved under typical catalytic hydrogenation conditions.[2][4] |

| Thermal | Labile at High Temperatures | Thermal deprotection can occur at temperatures ranging from 110°C to over 240°C.[7][8][9][10][11] This process can be influenced by the solvent and the presence of other reagents. |

| Photolytic | Generally Stable | While not a primary degradation pathway, prolonged exposure to high-energy light should be evaluated. |

Table 2: General Stability of Substituted Indoles

| Condition | Stability | Notes |

| Oxidation | Susceptible | The indole ring can be prone to auto-oxidation, although this is more pronounced for certain substitution patterns (e.g., 2-methylindoles). Storage under an inert atmosphere is advisable. |

| Light | Potentially Sensitive | Many indole derivatives are light-sensitive. Protection from light is a common recommendation for bromo-substituted indoles.[12] |

| Temperature | Generally Stable at Low Temperatures | Cool to cold storage (4°C to -20°C) is often recommended for halogenated indoles to minimize degradation over time.[13] |

Recommended Storage and Handling

Based on the general principles outlined above, the following storage and handling conditions are recommended for this compound to ensure its integrity:

-

Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen , to prevent oxidation.

-

Light: Protect from light by storing in an amber vial or a light-blocking container .

-

Moisture: Keep the container tightly sealed to prevent moisture ingress, which could potentially lead to hydrolysis under certain conditions.

-

pH: Avoid contact with acidic conditions to prevent the cleavage of the N-Boc group. Solutions of the compound should be prepared in neutral or slightly basic buffers if required for experimental use.

Experimental Protocol for Stability Assessment

To establish a definitive stability profile for this compound, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, light, and pH).

Materials:

-

This compound (solid)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Calibrated stability chambers/ovens

-

Photostability chamber

-

Calibrated analytical balance

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

-

Initial Characterization: Perform initial analysis (e.g., HPLC, LC-MS, NMR) of a reference sample of this compound to establish its purity profile and chromatographic behavior.

-

Sample Preparation:

-

Solid-State Stability: Accurately weigh samples of the solid compound into individual vials for each storage condition and time point.

-

Solution-State Stability: Prepare solutions of the compound in relevant solvents or buffer systems at a known concentration.

-

-

Storage Conditions:

-

Thermal Stability: Store solid and solution samples at various temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and a high temperature such as 80°C).

-

Photostability: Expose solid and solution samples to a controlled light source as per ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.

-

pH Stability (Hydrolytic Stability): Store solution samples in buffers of varying pH (e.g., 4, 7, 9) at a controlled temperature.

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated conditions; 1, 2, 4 weeks and 1, 3, 6 months for long-term conditions).

-

Analysis:

-

At each time point, analyze the samples by a validated stability-indicating HPLC method.

-

Quantify the amount of this compound remaining.

-

Identify and quantify any significant degradation products.

-

-

Data Presentation: Record the percentage of the parent compound remaining at each time point for each condition. Plot the degradation profiles and determine the degradation rate constants where applicable.

Visualized Workflows

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential degradation pathways.

Caption: A logical workflow for the systematic stability assessment of this compound.

Caption: Conceptual diagram of potential degradation pathways for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. goldbio.com [goldbio.com]

- 13. aksci.com [aksci.com]

Determining the Solubility of N-Boc-3-bromo-6-chloroindole: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-Boc-3-bromo-6-chloroindole, a key intermediate in synthetic organic chemistry and pharmaceutical research. A thorough literature search indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework of established experimental protocols to enable researchers to determine its solubility in various organic solvents. The methodologies outlined are standard in the pharmaceutical and chemical industries for characterizing the physicochemical properties of new chemical entities.

Overview of Solubility Determination

The solubility of a compound is a critical parameter, influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). The "shake-flask" method is the gold standard for determining equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium with an excess of the solid compound.[1][2]

The general workflow for determining solubility is a multi-step process that begins with sample preparation and equilibration, followed by phase separation and quantitative analysis of the solute concentration in the saturated solution.

Caption: General experimental workflow for determining equilibrium solubility.

Data Presentation

While specific experimental data for this compound is not available, Table 1 provides a template for presenting solubility data once determined. This structured format allows for easy comparison of solubility across different organic solvents and temperatures.

Table 1: Solubility of this compound (Hypothetical Data Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC |

| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | UV-Vis |

| Acetone | 25 | Data to be determined | Data to be determined | UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Additional Solvent | e.g., 50 | Data to be determined | Data to be determined | Specify Method |

Note: The Molecular Weight of this compound (C₁₃H₁₃BrClNO₂) is approximately 328.6 g/mol .

Experimental Protocols

The following section details the protocols for determining the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This protocol describes the most reliable method for measuring thermodynamic equilibrium solubility.[2]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or crimp seals

-

Orbital shaker or shaker incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE) or centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker bath and agitate at a constant speed. The temperature should be maintained at the desired level (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[1][3] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is reached when consecutive measurements yield the same concentration.[2]

-

After equilibration, cease agitation and allow the vial to stand for a period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.[3] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[1]

-

Quantify the concentration of this compound in the filtered sample using one of the analytical methods described below.

Analytical Quantification Methods

The choice of analytical method depends on the compound's properties, the solvent used, and the available instrumentation.

This is the simplest method but is best suited for non-volatile solutes and solvents that are easily evaporated.[4]

Procedure:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Pipette a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W₂).

-

The mass of the dissolved solid is (W₂ - W₁).

-

Calculate the solubility in mg/mL by dividing the mass of the solid by the volume of the solution used.

HPLC is a highly specific and sensitive method, making it suitable for a wide range of compounds and solvents.[2][5] It can also detect any potential degradation of the compound during the experiment.[1]

Procedure:

-

Method Development: Develop an HPLC method capable of separating this compound from any impurities. Given its aromatic structure, a reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water and UV detection (e.g., at 254 nm or the compound's λ_max) is a suitable starting point.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is highly soluble, like acetonitrile). Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

This method is rapid and straightforward but requires that the solute has a significant UV-Vis absorbance and that the solvent is transparent in the same wavelength range.[6]

Procedure:

-

Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λ_max). The aromatic indole core suggests strong absorbance in the UV region.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility test. Measure the absorbance of each standard at λ_max and create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility by multiplying this concentration by the dilution factor.

Caption: Decision workflow for selecting an analytical quantification method.

Conclusion

While direct quantitative solubility data for this compound is not currently published, this guide provides researchers with the necessary protocols to generate this crucial data reliably. The selection of the appropriate organic solvents and analytical techniques will depend on the specific application and available resources. Adherence to the detailed shake-flask protocol will ensure the generation of high-quality, reproducible thermodynamic solubility data, which is essential for advancing research and development involving this compound.

References

The Reactivity Profile of Bromine at the 3-Position of N-Boc-Indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-3-bromoindole scaffold is a pivotal intermediate in modern organic synthesis, particularly in the construction of complex indole-containing molecules with significant biological activity. The strategic placement of the bromine atom at the C3 position, coupled with the protecting tert-butyloxycarbonyl (Boc) group on the indole nitrogen, renders this molecule a versatile substrate for a wide array of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of N-Boc-3-bromoindole, focusing on key palladium-catalyzed cross-coupling reactions and other important synthetic manipulations. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and a relevant biological signaling pathway are presented to facilitate its application in research and drug development.

Core Reactivity: A Hub for Molecular Diversification

The bromine atom at the C3 position of N-Boc-indole is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility, allowing for the introduction of diverse aryl, vinyl, alkynyl, and amino moieties. Furthermore, the C3-bromo group can be leveraged for metal-halogen exchange, opening up avenues for further functionalization through borylation. The N-Boc group plays a crucial role by protecting the indole nitrogen from undesired side reactions and enhancing the substrate's stability and solubility in organic solvents.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving N-Boc-3-bromoindole, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of N-Boc-3-bromoindole

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [1] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (3) | Toluene | 100 | 18 | ~92 | [1] |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | ~88 | [1] |

Table 2: Heck Coupling of N-Boc-3-bromoindole with Alkenes

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | NaBr (grinding) | 800 rpm | 1.5 | 70 | [2] |

| Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | 80 (MW) | 0.5 | >95 (conversion) | [3] |

Table 3: Sonogashira Coupling of N-Boc-3-bromoindole with Terminal Alkynes

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (2) | THF | RT | 12 | ~90 | [4] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | DIPA (2) | Toluene | 60 | 6 | ~85 | [4] |

Table 4: Buchwald-Hartwig Amination of N-Boc-3-bromoindole

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | ~40 | [5] |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 24 | ~80 | [6] |

Experimental Protocols

Detailed methodologies for key transformations of N-Boc-3-bromoindole are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

Materials:

-

N-Boc-3-bromoindole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.5 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To a dry Schlenk flask, add N-Boc-3-bromoindole, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, extract the aqueous layer with ethyl acetate (3x), and combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[1][3]

Heck Coupling

Materials:

-

N-Boc-3-bromoindole (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (e.g., PPh₃, 10 mol%)

-

Base (e.g., Et₃N, 2.0 equiv)

-

Solvent (e.g., DMF or CH₃CN/H₂O)

Procedure:

-

In a reaction vessel, combine N-Boc-3-bromoindole, the palladium catalyst, and the ligand.

-

Purge the vessel with an inert gas.

-

Add the solvent, the alkene, and the base via syringe.

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the organic layer and purify the residue by column chromatography.[2][3]

Sonogashira Coupling

Materials:

-

N-Boc-3-bromoindole (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., Et₃N or DIPA, 2.0 equiv)

-

Solvent (e.g., THF or Toluene)

Procedure:

-

To a Schlenk flask, add N-Boc-3-bromoindole, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or heat as required.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture, dilute with a suitable solvent (e.g., diethyl ether), and filter through celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.[4]

Buchwald-Hartwig Amination

Materials:

-

N-Boc-3-bromoindole (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equiv)

-

Anhydrous solvent (e.g., Toluene or THF)

Procedure:

-

In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction tube.

-

Add N-Boc-3-bromoindole and the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by LC-MS or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

Lithiation-Borylation

Materials:

-

N-Boc-3-bromoindole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous solvent (e.g., THF or Et₂O)

Procedure:

-

Dissolve N-Boc-3-bromoindole in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise at -78 °C and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

The resulting boronic ester can often be used in the next step without further purification, or it can be purified by chromatography.[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a relevant signaling pathway.

Caption: General experimental workflow for the diversification of N-Boc-3-bromoindole.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Many 3-substituted indoles derived from N-Boc-3-bromoindole exhibit potent biological activities, often by acting as inhibitors of protein kinases involved in cell signaling pathways critical to cancer progression.[2][8][9] One such pathway is the Src kinase signaling cascade.

Caption: Inhibition of the Src kinase signaling pathway by 3-aryl-indole derivatives.[2][10]

Conclusion

N-Boc-3-bromoindole stands as a testament to the power of strategic halogenation and protection in modern synthetic chemistry. Its predictable and versatile reactivity at the C3 position provides a reliable platform for the synthesis of a vast array of complex indole derivatives. The palladium-catalyzed cross-coupling reactions, in particular, offer an efficient means to construct molecules with tailored electronic and steric properties, making this scaffold invaluable for the development of novel therapeutics and functional materials. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. researchgate.net [researchgate.net]

- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of N-Boc-3-bromo-6-chloroindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of N-Boc-3-bromo-6-chloroindole with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly for creating diverse libraries of compounds for drug discovery. The N-Boc protecting group is often utilized to enhance the stability and reactivity of the indole ring during coupling reactions.[1][2]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Figure 1: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)[2]

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3–5 mol%)[3]

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0–3.0 equiv)[2]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[4][5]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe. A typical concentration of the indole substrate is between 0.1 and 0.2 M.[2]

-

Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[2]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed, which typically takes 4 to 24 hours.[2][5]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-aryl-6-chloroindole.[2]

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Quantitative Data Summary

The yields of Suzuki coupling reactions are highly dependent on the specific arylboronic acid, catalyst, base, and solvent system used. Below is a table summarizing typical reaction conditions and expected yields for the coupling of this compound with various arylboronic acids, based on literature for similar substrates.

| Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |

| 4-Formylphenylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ (2) | DMF | 110 | 8 | 75-85 |

| 3-Thienylboronic acid | Pd(OAc)₂/XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 70-80 |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |

Note: The data presented are representative and may vary. Optimization is recommended for each specific substrate.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.

Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Heck Coupling Reaction of N-Boc-3-bromo-6-chloroindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Heck coupling reaction with N-Boc-3-bromo-6-chloroindole. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization via the Heck reaction opens avenues for the synthesis of novel 3-substituted indole derivatives. This document outlines detailed experimental protocols, summarizes key reaction parameters, and provides visualizations to aid in the understanding and execution of this important transformation.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] For substrates like this compound, which possesses two different halogen atoms, achieving chemoselectivity is a key challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position of the indole ring.

Data Presentation: Summary of Reaction Conditions

The successful execution of the Heck reaction is dependent on the judicious selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions that can be applied to the Heck coupling of this compound with various olefins, based on protocols for structurally similar haloindoles and dihaloarenes.

Table 1: Typical Reaction Parameters for the Heck Coupling of this compound with Alkenes

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., SPhos) | 2-10 mol% loading. The choice of ligand can significantly impact yield and selectivity. |

| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | 1.5-3.0 equivalents. An inorganic base is often preferred to minimize side reactions. |

| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | Anhydrous and degassed solvents are crucial for optimal results. |

| Olefin | Acrylates, Styrenes, Acrylamides | 1.1-2.0 equivalents. Electron-poor olefins generally exhibit higher reactivity. |

| Temperature | 80-140 °C | Reaction temperature is optimized based on the reactivity of the specific olefin and catalyst system. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |

Experimental Protocols

This section provides detailed, step-by-step procedures for the Heck coupling of this compound with representative electron-poor (ethyl acrylate) and electron-neutral (styrene) olefins.

Protocol 1: Heck Coupling with Ethyl Acrylate

Objective: To synthesize ethyl (E)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)acrylate.

Materials:

-

This compound

-

Ethyl acrylate

-